3-Bromo-5-(2-methoxyphenyl)phenol
Description
3-Bromo-5-(2-methoxyphenyl)phenol is a brominated phenolic compound characterized by a bromine atom at the 3-position and a 2-methoxyphenyl group at the 5-position of the phenol ring. The 2-methoxyphenyl substituent introduces steric bulk and electron-donating effects, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-5-(2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSQXUONNATIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686373 | |
| Record name | 5-Bromo-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-43-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyphenyl)phenol can be achieved through several steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(2-methoxyphenyl)phenol can undergo nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the methoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: De-brominated or de-methoxylated phenols.
Scientific Research Applications
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology:
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of bromine and phenolic groups.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Polymers: Used in the production of polymers with specific properties.
Flame Retardants: Incorporated into materials to enhance flame resistance.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenolic groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The methoxy group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the phenol ring significantly impacts molecular weight, polarity, and solubility. A comparative table of key analogs is provided below:
Key Observations:
- Lipophilicity: The 2-methoxyphenyl group in the target compound enhances lipophilicity compared to hydroxymethyl or amino substituents, making it more suitable for hydrophobic applications .
- Acidity: The electron-donating methoxy group slightly reduces the phenol’s acidity (higher pKa) relative to electron-withdrawing groups like trifluoromethyl or chloro .
- Solubility : Polar substituents (e.g., hydroxymethyl) improve aqueous solubility, whereas aryl groups (phenyl, methoxyphenyl) favor organic solvents .
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